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Compound of Interest

Compound Name: Methyl nitroacetate

Cat. No.: B050895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl nitroacetate, a versatile reagent
in organic synthesis. It covers its fundamental chemical properties, detailed experimental
protocols for its synthesis, and its application in key carbon-carbon bond-forming reactions. The
document also explores the broader context of nitro compounds in medicinal chemistry,
highlighting the potential of methyl nitroacetate as a building block for bioactive molecules.

Core Properties of Methyl Nitroacetate

Methyl nitroacetate is a nitroalkane ester that serves as a valuable precursor in various
synthetic transformations. Its key physical and chemical properties are summarized below.
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Property Value References
CAS Number 2483-57-0 [1]
Molecular Formula C3HsNOa4 [2]
Molecular Weight 119.08 g/mol [2]
Appearance C.:Ieér, colorless to light yellow 1]
liquid
Boiling Point 195-198 °C [1]
Density 1.294 g/mL at 25 °C [1]
Refractive Index n20/D 1.425 [1]

Synthesis of Methyl Nitroacetate: Experimental
Protocols

Two primary methods for the synthesis of methyl nitroacetate are presented here: a classical
approach and a more contemporary, "greener" method that minimizes hazards and
environmental impact.

Classical Synthesis of Methyl Nitroacetate

This method involves the formation of the dipotassium salt of nitroacetic acid from
nitromethane, followed by esterification.

Experimental Protocol:
e Preparation of Dipotassium Salt of Nitroacetic Acid:

o In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer,
condenser, and dropping funnel, a solution of 224 g of potassium hydroxide in 112 g of
water is prepared.

o To this solution, 61 g (1.0 mole) of nitromethane is added from the dropping funnel over 30
minutes.
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o The reaction mixture is heated to reflux for 1 hour in an oil bath maintained at
approximately 160 °C.

o After cooling to room temperature, the precipitated crystalline product is filtered, washed
with methanol, and dried in a vacuum desiccator to yield the dipotassium salt of nitroacetic
acid.

 Esterification to Methyl Nitroacetate:

o A 2-liter, three-necked, round-bottomed flask is charged with 70 g (0.39 mole) of the finely
powdered dipotassium salt of nitroacetic acid and 465 ml of methanol.

o The mixture is cooled to -15 °C, and 116 g of concentrated sulfuric acid is added with
vigorous stirring over approximately 1 hour, maintaining the temperature at -15 °C.

o The reaction mixture is allowed to warm to room temperature over 4 hours and stirred for
an additional 4 hours.

o The precipitate is removed by filtration, and the filtrate is concentrated on a rotary
evaporator.

o The residual oil is dissolved in benzene, washed with water, and the organic layer is dried
over anhydrous sodium sulfate.

o Benzene is removed by distillation, and the final product is obtained by distillation under
reduced pressure.

Below is a workflow diagram for the classical synthesis of methyl nitroacetate.
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Classical Synthesis of Methyl Nitroacetate

"Greener" Synthesis of Methyl Nitroacetate

This improved method avoids the isolation and grinding of the potentially explosive dipotassium
salt and uses less hazardous solvents.

Experimental Protocol:

e The dipotassium salt of nitroacetic acid is prepared as in the classical method but is not
dried. The wet solid is used directly in the next step.

e The esterification is carried out similarly, but ethyl acetate or dichloromethane is used as the

extraction solvent instead of benzene.

e Adrying agent is not required.
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e Asingle distillation is sufficient to yield the pure product.

This streamlined process is safer and more environmentally friendly. The workflow for this
greener synthesis is depicted below.

Preparation of Wet Dipotassium Salt

Potassium Hydroxide
Direct Esterification and Simplified Workup
Reflux — Esterification Extraction (Ethyl Acetate/DCM) |—>| Single Distillation |—>| Methyl Nitroacetate
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Greener Synthesis of Methyl Nitroacetate

Applications in Organic Synthesis

Methyl nitroacetate is a key building block for the formation of new carbon-carbon bonds,
primarily through Michael additions and Henry reactions.

Michael Addition Reactions

In the Michael reaction, a nucleophile adds to an a,3-unsaturated carbonyl compound. The
carbanion generated from methyl nitroacetate by a base can act as a Michael donor.

General Experimental Protocol:

« To a solution of the Michael acceptor (e.g., an a,B-unsaturated ester or ketone) in a suitable
solvent, a base is added.

¢ Methyl nitroacetate is then added, and the reaction is stirred at room temperature or with
gentle heating.

e The reaction progress is monitored by thin-layer chromatography.
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» Upon completion, the reaction is quenched, and the product is extracted, dried, and purified

by chromatography.

The logical flow of a Michael addition using methyl nitroacetate is illustrated below.
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Michael Addition using Methyl Nitroacetate

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed reaction between a nitroalkane and an aldehyde or

ketone, forming a B-nitro alcohol.

General Experimental Protocol:

A catalytic amount of a base (e.g., an amine base) is added.

The reaction is stirred until completion.

A mixture of the aldehyde or ketone and methyl nitroacetate is dissolved in a solvent.

The product, a B-nitro alcohol, is isolated after an aqueous workup and purification.

The reaction pathway for the Henry reaction is shown in the following diagram.
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Henry Reaction using Methyl Nitroacetate

Relevance in Drug Development and Medicinal
Chemistry

While there are no specific drugs identified as being directly synthesized from methyl
nitroacetate in the available literature, the nitro group is a significant pharmacophore found in
a wide range of bioactive molecules and approved drugs.[3][4][5] Nitro compounds exhibit
diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties.

[4115]

The nitro group in a molecule can influence its physicochemical properties and electronic
character, which can be crucial for its interaction with biological targets.[4] It is often considered
a "pharmacophore and a toxicophore" due to its ability to undergo redox reactions within cells,
leading to therapeutic effects or toxicity.[4][5]

Methyl nitroacetate, as a versatile building block, provides a gateway to a variety of
functionalized molecules. The products of Michael additions and Henry reactions using methyl
nitroacetate can be further transformed into amino alcohols, amino acids, and other structures
that are prevalent in pharmaceuticals. Therefore, methyl nitroacetate is a valuable tool for
medicinal chemists in the synthesis of novel compounds with potential therapeutic applications.

Currently, there is no direct evidence to suggest that methyl nitroacetate plays a role in
specific biological signaling pathways. Its primary utility lies in its role as a synthetic
intermediate for creating more complex molecules that may have biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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